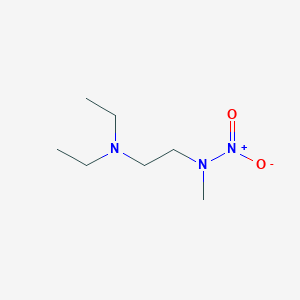
1,2-Ethanediamine, N,N-diethyl-N'-methyl-N'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-methyl-N’-nitro- is an organic compound with the molecular formula C7H18N2O2 It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with diethyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N,N-diethyl-N’-methyl-N’-nitro- can be synthesized through a multi-step process involving the following steps:
N-alkylation: Ethylenediamine is reacted with diethylamine and methylamine under controlled conditions to introduce the diethyl and methyl groups.
Nitration: The resulting compound is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-methyl-N’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.
Major Products Formed
Reduction: Formation of N,N-diethyl-N’-methyl-1,2-ethanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-methyl-N’-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-methyl-N’-nitro- depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen atoms. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Lacks the methyl and nitro groups, resulting in different chemical properties and reactivity.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups, affecting its steric and electronic properties.
N,N’-Dimethylethylenediamine: Lacks the diethyl and nitro groups, leading to different applications and reactivity.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-methyl-N’-nitro- is unique due to the presence of both diethyl and nitro groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in research and industry.
Properties
CAS No. |
62145-72-6 |
|---|---|
Molecular Formula |
C7H17N3O2 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-methylnitramide |
InChI |
InChI=1S/C7H17N3O2/c1-4-9(5-2)7-6-8(3)10(11)12/h4-7H2,1-3H3 |
InChI Key |
XFZPFJWRBRETBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















